molecular formula C15H16N2O3S2 B2974552 Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-15-1

Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2974552
CAS No.: 2034407-15-1
M. Wt: 336.42
InChI Key: CENHIYASXIIKGY-UHFFFAOYSA-N
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Description

Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by its unique molecular structure, which includes a benzo[d]thiazole ring, a pyrrolidin-3-yl group, and a methylthioacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of benzo[d]thiazole-2-carbonyl chloride. This intermediate is then reacted with pyrrolidin-3-ylthioacetic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, using a suitable solvent such as dichloromethane, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or triethylamine.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate is studied for its potential biological activities. It has shown promise as an antioxidant, antimicrobial, and anti-inflammatory agent.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been found to exhibit cytotoxic properties, making it a candidate for the development of anticancer drugs.

Industry: In industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Methylbenzo[d]thiazole

  • 2-(Methylthio)benzothiazole

  • Indole derivatives

Uniqueness: Methyl 2-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)thio)acetate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-20-13(18)9-21-10-6-7-17(8-10)15(19)14-16-11-4-2-3-5-12(11)22-14/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHIYASXIIKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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